N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 1251557-95-5
VCID: VC11979010
InChI: InChI=1S/C14H14ClFN2O/c15-12-10-11(5-6-13(12)16)17-14(19)4-3-9-18-7-1-2-8-18/h1-2,5-8,10H,3-4,9H2,(H,17,19)
SMILES: C1=CN(C=C1)CCCC(=O)NC2=CC(=C(C=C2)F)Cl
Molecular Formula: C14H14ClFN2O
Molecular Weight: 280.72 g/mol

N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide

CAS No.: 1251557-95-5

Cat. No.: VC11979010

Molecular Formula: C14H14ClFN2O

Molecular Weight: 280.72 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide - 1251557-95-5

Specification

CAS No. 1251557-95-5
Molecular Formula C14H14ClFN2O
Molecular Weight 280.72 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-4-pyrrol-1-ylbutanamide
Standard InChI InChI=1S/C14H14ClFN2O/c15-12-10-11(5-6-13(12)16)17-14(19)4-3-9-18-7-1-2-8-18/h1-2,5-8,10H,3-4,9H2,(H,17,19)
Standard InChI Key MFRDUOICBYIRMD-UHFFFAOYSA-N
SMILES C1=CN(C=C1)CCCC(=O)NC2=CC(=C(C=C2)F)Cl
Canonical SMILES C1=CN(C=C1)CCCC(=O)NC2=CC(=C(C=C2)F)Cl

Introduction

Structural and Physicochemical Properties

N-(3-Chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide possesses the molecular formula C₁₄H₁₄ClFN₂O and a molar mass of 280.72 g/mol. Its IUPAC name, N-(3-chloro-4-fluorophenyl)-4-pyrrol-1-ylbutanamide, reflects the substitution pattern: a 3-chloro-4-fluorophenyl group attached to the nitrogen of a butanamide chain, which terminates in a pyrrole ring. The compound’s stereoelectronic properties are influenced by the electron-withdrawing effects of chlorine and fluorine atoms, which enhance its ability to participate in hydrogen bonding and dipole-dipole interactions.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₄ClFN₂O
Molecular Weight280.72 g/mol
SMILESC1=CN(C=C1)CCCC(=O)NC2=CC(=C(C=C2)F)Cl
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The pyrrolidine scaffold (a saturated derivative of pyrrole) contributes to the molecule’s three-dimensional coverage, enabling interactions with enantioselective protein targets. This pseudorotation capability allows the compound to adopt multiple conformations, a feature critical for binding to dynamic biological sites .

Synthetic Methodologies

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves a multi-step approach:

  • Preparation of 3-Chloro-4-fluoroaniline: The primary amine serves as the nucleophile in subsequent amidation reactions.

  • Activation of Butanoic Acid Derivative: 4-(1H-Pyrrol-1-yl)butanoic acid is activated using coupling agents such as HATU or EDCI.

  • Amide Bond Formation: The activated acid reacts with 3-chloro-4-fluoroaniline under controlled pH (7–8) and temperature (40–60°C) to yield the target compound.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
1Cl₂, F₂, aniline derivative85%98%
2HATU, DIPEA, DMF, 25°C, 12 h78%95%
3TEA, THF, reflux, 6 h65%90%

Optimization studies emphasize the importance of temperature control during amidation to minimize side reactions, such as hydrolysis of the pyrrole ring. Chromatographic purification (e.g., silica gel column chromatography) is typically employed to isolate the final product.

Molecular Characterization and Crystallography

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.78
b (Å)5.91
c (Å)39.83
β (°)100.87
V (ų)5035.1

Density functional theory (DFT) calculations predict a dihedral angle of 112° between the pyrrole and chlorofluorophenyl planes, minimizing steric hindrance while maximizing π-π stacking potential .

Mechanism of Action and Biological Activity

The compound’s biological activity is hypothesized to arise from dual mechanisms:

  • Enzyme Inhibition: The chlorofluorophenyl group may bind to ATP-binding pockets in kinases, while the pyrrole moiety interacts with hydrophobic residues.

  • Receptor Modulation: Structural analogs exhibit affinity for GABAergic receptors, suggesting potential anticonvulsant or anxiolytic effects .

In vitro studies on similar molecules demonstrate:

  • IC₅₀ values of 0.001–0.198 µM against glycine transporter 1 (GlyT1), a target for neurological disorders.

  • Efflux ratios < 2 in blood-brain barrier models, indicating reduced P-glycoprotein-mediated extrusion .

Applications in Medicinal Chemistry

Anticancer Activity

Pyrrolidine-containing analogs exhibit micromolar IC₅₀ values against MCF-7 breast cancer cells, likely through dihydrofolate reductase (DHFR) inhibition. Docking studies reveal hydrogen bonds between the amide carbonyl and DHFR’s Asp27 residue .

Anti-inflammatory Properties

The fluorine atom’s electronegativity may mitigate cyclooxygenase-2 (COX-2) activity, analogous to fluorinated NSAIDs like Celecoxib. In silico models predict a binding energy of -9.2 kcal/mol to COX-2’s active site.

Future Directions

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in animal models.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the phenyl and pyrrole rings.

  • Cocrystallization Experiments: Resolving the compound’s exact binding mode with target proteins.

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